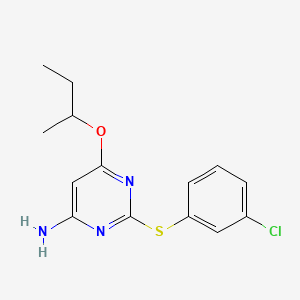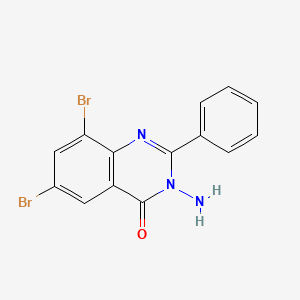
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves the reaction of 3,5-dibromoaniline with benzoyl chloride to form 3,5-dibromo-N-phenylbenzamide. This intermediate is then cyclized using ammonium formate to yield the desired quinazoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as refluxing in ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As an anticonvulsant agent, it has shown promising results in preclinical studies.
Biological Research: Used in the synthesis of Schiff bases, which are evaluated for their antimicrobial and antifungal activities.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects. The compound may also inhibit certain enzymes or receptors involved in seizure activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the bromine substituents, which may affect its biological activity.
6,8-Dibromo-2-phenylquinazolin-4(3H)-one: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to the presence of both amino and bromine groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile pharmacophore .
Propiedades
Número CAS |
89258-55-9 |
|---|---|
Fórmula molecular |
C14H9Br2N3O |
Peso molecular |
395.05 g/mol |
Nombre IUPAC |
3-amino-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-9-6-10-12(11(16)7-9)18-13(19(17)14(10)20)8-4-2-1-3-5-8/h1-7H,17H2 |
Clave InChI |
SFBJDXRAHRTXDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


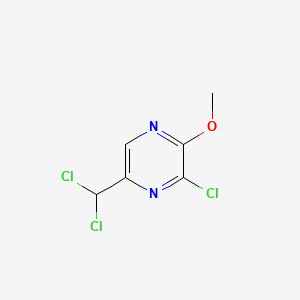
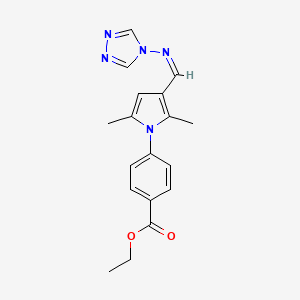
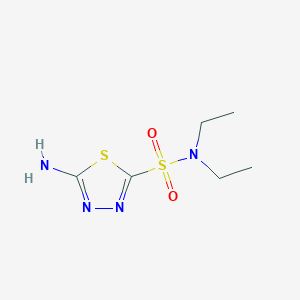

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
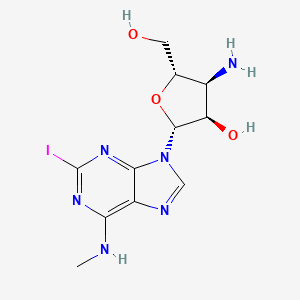
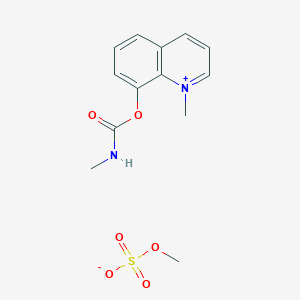
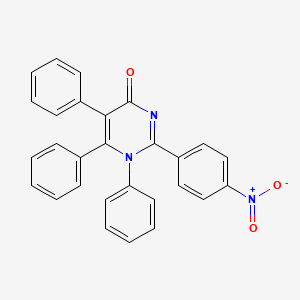
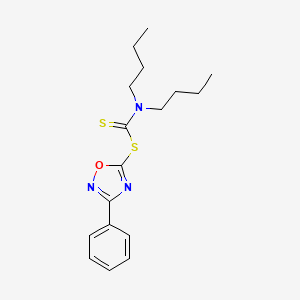
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
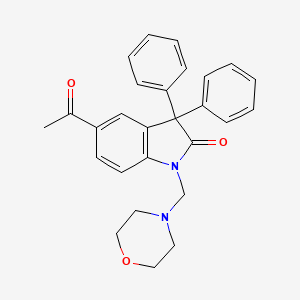

![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
